molecular formula C11H21NO2 B2948112 3-Methyl-piperidine-1-carboxylic acid tert-butyl ester CAS No. 852872-27-6

3-Methyl-piperidine-1-carboxylic acid tert-butyl ester

Cat. No. B2948112
CAS RN: 852872-27-6
M. Wt: 199.294
InChI Key: PKLWMIBESIUEIV-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-Methyl-piperidine-1-carboxylic acid tert-butyl ester” is an heterocyclic building block used for the synthesis of more complex pharmaceutical compounds .


Synthesis Analysis

The synthesis of similar compounds often involves multiple reactions in one step, such as the removal of the metalation group, dehydroxylation, and pyridine reduction . A specific synthesis method for “3-Methyl-piperidine-1-carboxylic acid tert-butyl ester” was not found in the available resources.

Scientific Research Applications

Synthesis of Biological Active Alkaloids

  • Application: The pure enantiomers of 2-(2-oxo-ethyl)-piperidine-1-carboxylic acid tert-butyl ester are utilized in the synthesis of biologically active alkaloids like sedridine, allosedridine, and coniine (Passarella et al., 2005).

Synthesis of Piperidine Alkaloids

  • Application: This compound is used in synthesizing enantiomers of piperidine alkaloids such as dumetorine and epidihydropinidine (Passarella et al., 2009).

Intermediates for Amines with Piperidine Subunit

  • Application: It serves as an intermediate in the preparation of a wide range of amines containing a substituted piperidine subunit, showing versatility in organic synthesis (Acharya & Clive, 2010).

Asymmetric Synthesis of Piperidinedicarboxylic Acid Derivatives

  • Application: Asymmetric syntheses of derivatives like 3-(tert-butoxycarbonyl)-2-piperidinecarboxylic acid using this compound highlight its role in producing optically pure intermediates for further chemical synthesis (Xue et al., 2002).

Formation of Heterocyclic Structures

  • Application: It participates in reactions leading to the formation of heterocyclic structures, demonstrating its utility in complex organic synthesis (Richter et al., 2009).

Future Directions

The compound is used for the synthesis of more complex pharmaceutical compounds . It is also found to act as a γ-secretase modulator, indicating its potential use in lowering Ab42 production, which is relevant in the context of Alzheimer’s disease .

properties

IUPAC Name

tert-butyl (3S)-3-methylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-9-6-5-7-12(8-9)10(13)14-11(2,3)4/h9H,5-8H2,1-4H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKLWMIBESIUEIV-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCCN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-piperidine-1-carboxylic acid tert-butyl ester

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